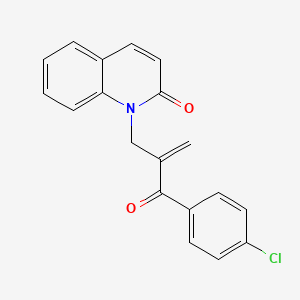
2(1H)-Quinolinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-クロロベンゾイル)-2-プロペニル)-2(1H)-キノリンオンは、キノリンオンファミリーに属する合成有機化合物です。この化合物は、キノリンオンコア構造の存在によって特徴付けられます。キノリンオンコア構造は、ベンゼン環とピリドン環が融合した二環系です。4-クロロベンゾイル基とプロペニル基の付加は、その化学的性質をさらに修飾し、さまざまな科学分野で興味深い化合物となっています。
準備方法
合成経路と反応条件
1-(2-(4-クロロベンゾイル)-2-プロペニル)-2(1H)-キノリンオンの合成は、通常、8-ヒドロキシキノリン-2(1H)-オンと4-クロロベンゾイルクロリドを、トリエチルアミンなどの塩基の存在下で反応させることにより行われます。 この反応は、アセトニトリルなどの溶媒中で室温で行われ、良好な収率で目的の生成物が得られます 。反応条件は穏やかで、手順は簡単であるため、実験室規模の合成に適しています。
工業的生産方法
この化合物の具体的な工業的生産方法はあまり文書化されていませんが、一般的なアプローチとしては、実験室規模の合成のスケールアップが挙げられます。これには、高収率と高純度を確保するために反応条件を最適化すること、および再結晶やクロマトグラフィーなどの効率的な精製技術を導入することが含まれます。
化学反応の分析
反応の種類
1-(2-(4-クロロベンゾイル)-2-プロペニル)-2(1H)-キノリンオンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、酸化されて追加の官能基を導入したり、既存の官能基を修飾したりすることができます。
還元: 還元反応は、カルボニル基をアルコールに変換したり、二重結合を還元したりするために使用できます。
置換: この化合物は、特にベンゾイル基またはプロペニル基で、求核置換反応または求電子置換反応に関与する可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムや三酸化クロムなどの酸化剤、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤、さまざまな求核剤や求電子剤が含まれます。反応条件は、目的の変換に応じて異なりますが、通常、選択性と収率を確保するために、制御された温度と特定の溶媒が含まれます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化は、追加の酸素含有官能基を持つキノリンオン誘導体を生成する可能性があり、還元は、アルコールまたはアルカンを生成する可能性があります。置換反応は、さまざまな官能基を導入することができ、化合物の化学的プロファイルをさらに多様化します。
科学研究への応用
1-(2-(4-クロロベンゾイル)-2-プロペニル)-2(1H)-キノリンオンは、科学研究でいくつかの用途があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして、そしてさまざまな有機変換における試薬として使用されます。
生物学: この化合物の構造的特徴は、特にキノリンオン誘導体を伴う生物学的相互作用、特にキノリンオン誘導体を伴う生物学的相互作用を研究するための候補となっています。
医学: キノリンオン誘導体は、抗癌、抗菌、抗炎症などの薬理作用で知られています。この化合物は、同様の治療の可能性について調査される可能性があります。
産業: 工業分野では、新素材の開発や他の貴重な化合物の合成における中間体として使用できます。
科学的研究の応用
2(1H)-Quinolinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a candidate for studying biological interactions, particularly those involving quinolinone derivatives.
Medicine: Quinolinone derivatives are known for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This compound may be investigated for similar therapeutic potentials.
Industry: In the industrial sector, it can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
1-(2-(4-クロロベンゾイル)-2-プロペニル)-2(1H)-キノリンオンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物のキノリンオンコアは、さまざまな酵素や受容体と相互作用し、その活性を阻害したり、その機能を調節したりすることができる可能性があります。 4-クロロベンゾイル基の存在は、特定の標的への結合親和性を高める可能性があり、プロペニル基は、その全体の反応性と安定性に影響を与える可能性があります .
類似化合物との比較
類似化合物
2-オキソ-1,2-ジヒドロキノリン-8-イル 4-クロロベンゾエート: 構造は似ていますが、置換基が異なるため、化学的性質と生物学的活性は異なります.
2-[1-(4-クロロベンゾイル)-5-メトキシ-2-メチル-1H-インドール-3-イル]-N-[(1S)-1-(ヒドロキシメチル)プロピル]アセトアミド: 4-クロロベンゾイル基を持つ別の化合物ですが、キノリンオンコアではなくインドールコアを持っています.
独自性
1-(2-(4-クロロベンゾイル)-2-プロペニル)-2(1H)-キノリンオンは、官能基の特定の組み合わせとキノリンオンコアによってユニークです。
特性
CAS番号 |
108664-48-8 |
|---|---|
分子式 |
C19H14ClNO2 |
分子量 |
323.8 g/mol |
IUPAC名 |
1-[2-(4-chlorobenzoyl)prop-2-enyl]quinolin-2-one |
InChI |
InChI=1S/C19H14ClNO2/c1-13(19(23)15-6-9-16(20)10-7-15)12-21-17-5-3-2-4-14(17)8-11-18(21)22/h2-11H,1,12H2 |
InChIキー |
OSIKWOZVGVIBBT-UHFFFAOYSA-N |
正規SMILES |
C=C(CN1C(=O)C=CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


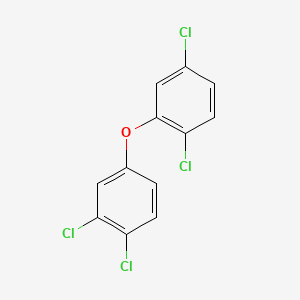


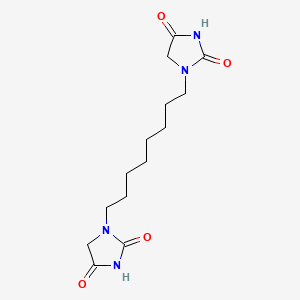
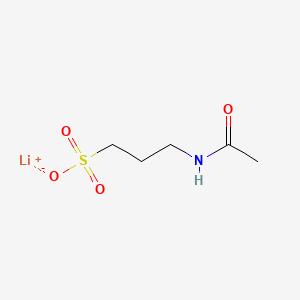
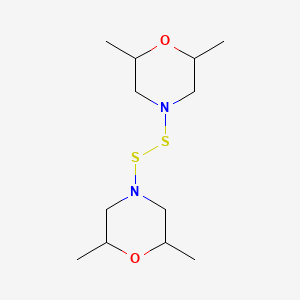

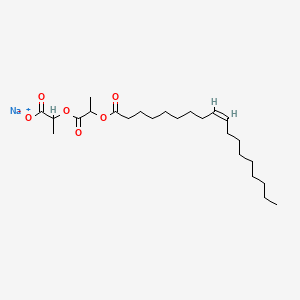
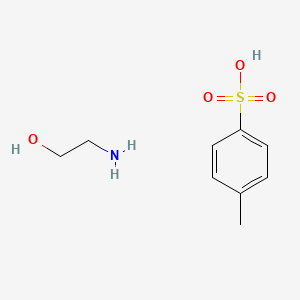
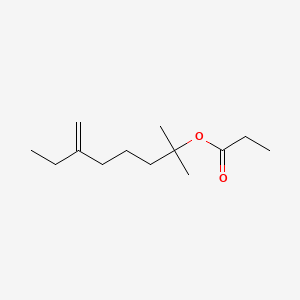
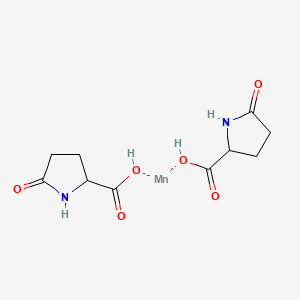
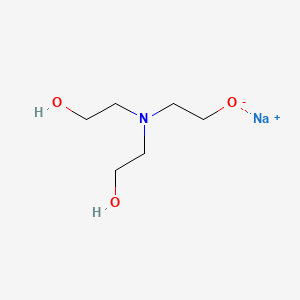
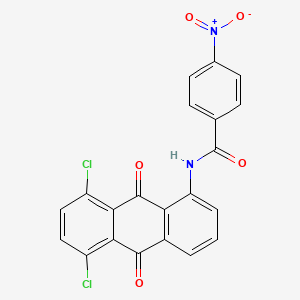
![Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12666198.png)
